5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine
Overview
Description
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine: is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of acid hydrazides with carbon disulfide in the presence of potassium hydroxide to form 1,3,4-oxadiazole-2-thiones, which can then be further reacted to introduce the cyclopentylethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the cyclopentylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents to the amine group.
Scientific Research Applications
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, disrupting normal cellular processes. For example, its antifungal activity could be due to the inhibition of key enzymes involved in fungal cell wall synthesis .
Comparison with Similar Compounds
5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine: can be compared with other oxadiazole derivatives:
5-(2-Cyclohexylethyl)-1,3,4-oxadiazol-2-amine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
5-(2-Cyclopentylethyl)-1,3,4-thiadiazol-2-amine: Contains a sulfur atom in place of the oxygen atom in the oxadiazole ring.
These compounds share similar chemical properties but may differ in their biological activity and applications. The unique structure of This compound makes it particularly interesting for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(2-cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-12-11-8(13-9)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIWZAMYAVMDQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=NN=C(O2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602732 | |
Record name | 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016718-14-1 | |
Record name | 5-(2-Cyclopentylethyl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70602732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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